Trichosanatine

説明

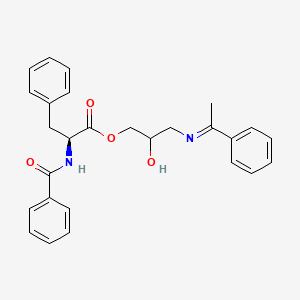

Structure

3D Structure

特性

IUPAC Name |

[2-hydroxy-3-(1-phenylethylideneamino)propyl] (2S)-2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4/c1-20(22-13-7-3-8-14-22)28-18-24(30)19-33-27(32)25(17-21-11-5-2-6-12-21)29-26(31)23-15-9-4-10-16-23/h2-16,24-25,30H,17-19H2,1H3,(H,29,31)/t24?,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOLPGPCLASMMB-BBMPLOMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC(COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCC(COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Enduring Legacy of Trichosanthin: A Ribosome-Inactivating Protein with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trichosanthin (TCS), a Type 1 ribosome-inactivating protein (RIP) isolated from the root tuber of Trichosanthes kirilowii, has a rich history that bridges traditional Chinese medicine with modern molecular biology and drug development. For centuries, it was used as an abortifacient.[1] Scientific investigation, beginning in the mid-20th century, has unveiled its potent biochemical activities and therapeutic potential against a range of diseases, including cancer and HIV infection.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and biochemical properties of Trichosanthin. It details the experimental protocols used to characterize its activity, presents key quantitative data in a structured format, and visualizes the complex signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel therapeutics based on this remarkable protein.

Introduction: From Traditional Remedy to Scientific Scrutiny

The use of Trichosanthes kirilowii root tuber, known as "Tian Hua Fen" in traditional Chinese medicine, dates back centuries for inducing midterm abortions.[1] The first scientific publication on its active component, Trichosanthin, appeared in 1976, marking the beginning of decades of biochemical and pharmacological investigation.[1] TCS is a single-chain polypeptide with a molecular weight of approximately 27 kDa.[4] It belongs to the family of Type I ribosome-inactivating proteins, which are characterized by a single rRNA-cleaving domain.[1][2] This classification places it in a group of potent cytotoxic proteins that inhibit protein synthesis in eukaryotic cells.[1][2]

Biochemical Properties and Mechanism of Action

Trichosanthin's primary mechanism of action is its N-glycosidase activity, which specifically targets the 28S rRNA of the large ribosomal subunit.[5] TCS catalyzes the cleavage of the N-glycosidic bond of a specific adenine residue (A4324 in rat 28S rRNA) within the highly conserved sarcin-ricin loop (SRL).[6][7] This irreversible modification of the ribosome prevents the binding of elongation factors, thereby halting protein synthesis and ultimately leading to cell death.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of Trichosanthin from various studies.

Table 1: In Vitro Anti-Cancer Activity of Trichosanthin (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer (estrogen-dependent) | 31.6 | 24 | [8] |

| 25.7 | 48 | [8] | ||

| MDA-MB-231 | Breast Cancer (estrogen-independent) | 20.5 | 24 | [8] |

| 12.4 | 48 | [8] | ||

| BT-474 | Breast Cancer (estrogen-dependent) | 130 | 24 | [8] |

| 42.5 | 48 | [8] | ||

| HepG2 | Hepatocellular Carcinoma | 10.38 | Not Specified | [9] |

| WRL 68 | Hepatocellular Carcinoma | 15.45 | Not Specified | [9] |

| H22 | Hepatocellular Carcinoma | ~25 µg/mL | 48 & 72 | [10] |

| A549 | Non-small Cell Lung Cancer | Concentration-dependent inhibition observed | 24 & 48 | [4] |

| NCI-H1299 | Non-small Cell Lung Cancer | Concentration-dependent inhibition observed | 24 & 48 | [4] |

| NCI-H1650 | Non-small Cell Lung Cancer | Concentration-dependent inhibition observed | 24 & 48 | [4] |

| SU-DHL-2 | Diffuse Large B-cell Lymphoma | Dose-dependent inhibition observed (0.02-10 µM) | 72 | [11] |

Table 2: In Vivo and Clinical Study Dosages of Trichosanthin

| Study Type | Condition | Dosage | Outcome | Reference |

| In Vivo (Mice) | Breast Cancer Xenograft | 5.0 mg/kg body weight (intraperitoneal, every other day) | Abated tumor volume and weight. | [8] |

| In Vivo (Mice) | Cervical Cancer Model | 0.2 mg/kg | Potentiated humoral immunity. | [1] |

| In Vivo (Mice) | Hepatocellular Carcinoma Xenograft | Up to 2 µg/g | 52.91% tumor volume inhibition rate. | [10] |

| Clinical Trial | HIV Infection | 1.2 mg/week for 2 weeks, then monthly | Synergistic with AZT and Didanosine, reversed CD4 T cell decrease. | [6] |

| Clinical Trial | Midterm Abortion | 5 mg (initial injection), later reduced to 1.2 mg | Effective for inducing abortion. | [12] |

| Clinical Trial | Midterm Abortion | 5-12 mg (single dose) | Effective for inducing abortion via various routes of administration. | [13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Trichosanthin.

Purification of Trichosanthin from Trichosanthes kirilowii Root Tubers

Method 1: Ammonium Sulfate Precipitation and Chromatography [15]

-

Extraction:

-

Wash, decorticate, and pulverize 750 g of fresh root tubers.

-

Filter the homogenate to obtain a supernatant.

-

Perform all subsequent steps at 4°C.

-

-

Ammonium Sulfate Precipitation:

-

Add solid ammonium sulfate to the supernatant to 40% saturation, agitate for 30 minutes, and let it sediment for 4 hours.

-

Centrifuge at 3000 rpm for 30 minutes and collect the supernatant.

-

Add solid ammonium sulfate to the supernatant to 75% saturation and repeat the agitation and sedimentation steps.

-

Centrifuge to collect the precipitate.

-

-

Chromatography:

-

Dissolve the precipitate in a minimal amount of buffer and dialyze against the starting buffer for chromatography.

-

Apply the sample to a CM-52 ion-exchange chromatography column.

-

Elute the column with an appropriate buffer system.

-

Collect fractions and analyze by SDS-PAGE.

-

Pool fractions containing purified TCS and subject them to G-75 gel filtration for further purification if necessary.

-

Dialyze the final purified fractions against distilled water and lyophilize.

-

Method 2: Rapid Cation-Exchange Perfusion Chromatography [16]

-

Extraction:

-

Prepare a clarified plant extract from the roots of T. kirilowii.

-

-

Chromatography:

-

Utilize a cation-exchange perfusion chromatography column.

-

A single 10-minute chromatographic step can yield electrophoretically pure trichosanthin.

-

This method has been reported to achieve a yield of 0.16% from dried root tuber.[16]

-

Ribosome-Inactivating Protein (RIP) Activity Assay

Aniline Cleavage Assay [2][17]

-

Ribosome Treatment:

-

Incubate rabbit reticulocyte lysate (a source of eukaryotic ribosomes) with the purified Trichosanthin sample.

-

-

RNA Extraction:

-

Extract total RNA from the treated and untreated (control) lysates.

-

-

Aniline Treatment:

-

Treat the extracted RNA with aniline under acidic conditions. Aniline cleaves the phosphodiester bond at the depurinated site.

-

-

Gel Electrophoresis:

-

Analyze the RNA samples on a polyacrylamide gel.

-

The presence of a specific RNA fragment (Endo's fragment) in the TCS-treated sample, which is absent in the control, is indicative of RIP activity.[2]

-

Cell Viability Assay (MTT Assay)

A general protocol for assessing the cytotoxic effects of Trichosanthin on cancer cell lines.[18][19]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of Trichosanthin. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Western Blot Analysis of Signaling Pathways

A general protocol to analyze changes in protein expression in signaling pathways affected by Trichosanthin.[20][21]

-

Cell Lysis:

-

Treat cells with Trichosanthin for the desired time and at the desired concentration.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Signaling Pathways Modulated by Trichosanthin

Trichosanthin exerts its diverse biological effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved in its anti-tumor and anti-viral activities.

Caption: Generalized workflow for the purification of Trichosanthin.

Caption: Mechanism of ribosome inactivation by Trichosanthin.

Caption: Key anti-tumor signaling pathways modulated by Trichosanthin.

Conclusion and Future Directions

Trichosanthin stands as a compelling example of a natural product with significant therapeutic potential. Its journey from a traditional herbal remedy to a well-characterized protein with defined molecular targets underscores the value of ethnobotanical knowledge in modern drug discovery. The multifaceted activities of TCS, including its potent ribosome-inactivating properties and its ability to modulate complex signaling networks, make it a promising candidate for the development of novel anti-cancer and anti-viral therapies.

Future research should focus on several key areas. Firstly, strategies to mitigate the immunogenicity and short plasma half-life of TCS, such as PEGylation or the development of immunotoxins, are crucial for its clinical translation.[22] Secondly, a deeper understanding of the full spectrum of its molecular targets and signaling interactions will be essential for identifying patient populations most likely to benefit from TCS-based therapies and for designing rational combination treatments. Finally, continued investigation into the structure-activity relationships of TCS will enable the engineering of next-generation variants with enhanced efficacy and an improved safety profile. The rich history and potent biology of Trichosanthin ensure that it will remain a subject of intense scientific interest and a source of potential therapeutic innovation for years to come.

References

- 1. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trichosanthin Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel extraction of trichosanthin from Trichosanthes kirilowii roots using three-phase partitioning and its in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trichosanthin Promotes Anti-Tumor Immunity through Mediating Chemokines and Granzyme B Secretion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Sixty-Year Research and Development of Trichosanthin, a Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO1990011767A1 - Purified trichosanthin and method of preparation - Google Patents [patents.google.com]

- 14. [Clinical trial of trichosanthin with or without dexamethasone in induction of abortion by four different routes of administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. A simplified procedure for the purification of trichosanthin (a type 1 ribosome inactivating protein) from Trichosanthes kirilowii root tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. CST | Cell Signaling Technology [cellsignal.com]

- 21. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Independency of anti-HIV-1 activity from ribosome-inactivating activity of trichosanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Trichosanthin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichosanthin (TCS) is a Type I ribosome-inactivating protein (RIP) extracted from the root tuber of Trichosanthes kirilowii.[1][2] With a molecular weight of approximately 27 kDa, this single-chain polypeptide has been a subject of extensive research due to its diverse and potent pharmacological properties.[1] Historically used in traditional Chinese medicine as an abortifacient, modern scientific investigation has unveiled its significant anti-tumor, anti-viral, and immunomodulatory activities.[1][3][4] This document provides a comprehensive technical overview of the biological activities of Trichosanthin, its mechanisms of action, relevant experimental data, and detailed protocols for its study.

Core Mechanism of Action: Ribosome Inactivation

Trichosanthin exerts its primary cytotoxic effect by irreversibly inhibiting protein synthesis.[1][5] As a Type I RIP, it functions as an rRNA N-glycosidase.[1][6][7][8] The process begins with TCS entering the cell, after which it targets the large 60S ribosomal subunit. Specifically, it hydrolytically cleaves the N-C glycosidic bond of a single adenine residue at position 4324 (A4324) within the highly conserved sarcin-ricin loop (SRL) of the 28S rRNA.[5][6][7][8] This depurination event prevents the binding of elongation factor 2 to the ribosome, thereby halting the translocation step of protein synthesis and leading to apoptotic cell death.[1] Unlike Type II RIPs such as ricin, TCS lacks a B-chain for cell binding, resulting in lower systemic cytotoxicity.[1]

Caption: Mechanism of Trichosanthin as a Ribosome-Inactivating Protein (RIP).

Extraction and Purification Workflow

Several methods have been developed for the extraction and purification of Trichosanthin. A common and effective approach is three-phase partitioning (TPP), which is valued for its efficiency and scalability.[9][10][11] This technique involves the addition of t-butanol and ammonium sulfate to an aqueous slurry of the plant material, which partitions the protein into a distinct interfacial layer.

References

- 1. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Sixty-Year Research and Development of Trichosanthin, a Ribosome-Inactivating Protein [mdpi.com]

- 3. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Minireview: trichosanthin--a protein with multiple pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. A novel extraction of trichosanthin from Trichosanthes kirilowii roots using three-phase partitioning and its in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Trichosanthin: A Technical Guide to Its Function as a Ribosome-Inactivating Protein

Executive Summary: Trichosanthin (TCS) is a potent Type I ribosome-inactivating protein (RIP) isolated from the root tuber of Trichosanthes kirilowii.[1][2][3] With a molecular weight of approximately 27 kDa, TCS exerts its primary cytotoxic effect by enzymatically damaging eukaryotic ribosomes, leading to an irreversible halt in protein synthesis.[1][2][4] Its mechanism involves specific depurination of a single adenine residue in the 28S rRNA, a hallmark of RIP activity.[5][6][7][8] Beyond this core function, TCS modulates a variety of cellular signaling pathways, inducing apoptosis and autophagy, which underpins its significant anti-tumor and anti-viral properties.[5][9] This document provides a detailed overview of the structure, mechanism, and cellular impact of Trichosanthin, including quantitative activity data and key experimental protocols for its study, intended for researchers and professionals in drug development.

Molecular Structure and Active Site

Trichosanthin is a single-chain polypeptide of 247 amino acids.[10][11] Its three-dimensional structure consists of two distinct domains that form an active cleft between them.[4][6][10][11] This cleft houses the catalytic site responsible for its enzymatic activity.

Structural studies have identified five conserved catalytic residues crucial for its function: Tyr70, Tyr111, Glu160, Arg163, and Phe192.[4][5] The indole ring of Phe192 (or Trp192 in some literature) forms the base of the active site pocket, stabilizing the binding of the target adenine base through hydrophobic interactions.[4][5][11] The precise arrangement of these residues facilitates the specific recognition and cleavage of the target N-glycosidic bond in the ribosomal RNA.[5]

| Property | Value | Reference |

| Protein Type | Type I Ribosome-Inactivating Protein (RIP) | [1][2][5] |

| Molecular Weight | ~27 kDa | [1][4][12] |

| Amino Acid Count | 247 residues (active form) | [10][11] |

| Key Active Site Residues | Tyr70, Tyr111, Glu160, Arg163, Phe192 | [4][5] |

Core Mechanism: Ribosome Inactivation

The primary mechanism of action for Trichosanthin is its RNA N-glycosidase activity, which targets the large 60S subunit of eukaryotic ribosomes.[5][6][7][8]

-

Cellular Entry: As a Type I RIP, TCS lacks a B-chain for binding and must enter the cell through endocytosis. Its cytotoxicity is directly dependent on its intracellular concentration.[5][13]

-

Ribosome Targeting: Once in the cytosol, TCS interacts with the ribosome, likely facilitated by ribosomal stalk proteins P0, P1, and P2, which guide it to its target.[5][14]

-

Enzymatic Cleavage: TCS catalyzes the hydrolytic cleavage of the N-glycosidic bond of a specific adenine residue—A4324 in rat 28S rRNA—within the highly conserved sarcin-ricin loop (SRL).[5][6][7][8][14] This reaction releases a single adenine base.[7][8]

-

Inhibition of Protein Synthesis: The depurination of A4324 irreversibly inactivates the ribosome. The damaged SRL can no longer bind elongation factors (such as EF-2), thereby arresting the translocation step of protein synthesis and leading to cell death.[2][5]

Pharmacological Activities: Quantitative Data

TCS exhibits potent cytotoxic activity against a broad range of cancer cell lines and viruses. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50).

Table 1: Anti-Tumor Activity of Trichosanthin (In Vitro)

| Cell Line | Cancer Type | IC50 / Effective Concentration | Incubation Time | Reference |

|---|---|---|---|---|

| SU-DHL-2 | Lymphoma | Most sensitive of 13 lines tested | 72 h | [1] |

| U87 | Glioma | 40 µM | 24-72 h | [15] |

| U251 | Glioma | 51.6 µM | 24-72 h | [15] |

| H22 | Hepatocellular Carcinoma | ~25 µg/mL | 48 h | [16] |

| HeLa | Cervical Cancer | 5, 10, 20, 40, 80 µg/mL (Dose-dependent) | 24, 48, 72 h | [17] |

| Caski | Cervical Cancer | 5, 10, 20, 40, 80 µg/mL (Dose-dependent) | 24, 48, 72 h | [17] |

| MCF-7 | Breast Cancer | Anti-proliferative effects observed | 24 h | [18] |

| MDA-MB-231 | Breast Cancer | Anti-proliferative effects observed | 24 h |[18] |

Table 2: Anti-HIV Activity of Trichosanthin

| System | Effect | Effective Concentration | Reference |

|---|---|---|---|

| Chronically infected macrophages | Inhibition of HIV replication | Not specified | [5] |

| Acutely infected T-lymphoblastoid cells | Inhibition of HIV replication | Not specified | [5] |

| Infected H9 and CEM-ss cells | Inhibition of HIV replication | 0.25 µg/mL | [6] |

| H9 and Sup-T1 co-culture | Inhibition of syncytium formation | 0.5 - 4 µg/mL |[6] |

Induction of Apoptosis and Modulation of Signaling Pathways

Beyond direct protein synthesis inhibition, TCS actively triggers programmed cell death and interferes with key cellular signaling cascades.

Apoptosis Induction: TCS induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[1]

-

Intrinsic Pathway: TCS treatment can lead to an increase in the Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria.[5][12] This activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[1][5]

-

Extrinsic Pathway: TCS can activate the Fas-mediated pathway, leading to the activation of the initiator caspase-8.[5]

-

Executioner Caspases: Both pathways converge on the activation of caspase-3 and -7, leading to the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[1][16][17]

Signaling Pathway Modulation: TCS has been shown to influence several critical signaling pathways to exert its anti-proliferative effects:

-

MAPK Pathway: In HeLa cells, TCS suppresses the PKC/MAPK signaling pathway, which attenuates the phosphorylation of the downstream transcription factor CREB, inhibiting cell proliferation.[2][5][19]

-

Oxidative Stress: TCS can induce the production of reactive oxygen species (ROS), which promotes the activation of the mitochondrial apoptosis pathway.[5][17][20]

-

Wnt/β-catenin Pathway: In some cancer cells, TCS inhibits proliferation, invasion, and migration by modulating the Wnt/β-catenin signaling pathway.[5]

-

NF-κB Pathway: TCS has been observed to down-regulate NF-κB expression in hepatoma cells.[5]

Key Experimental Protocols

Protocol 1: Ribosome-Inactivating Protein (RIP) Activity Assay (Aniline Cleavage Method) This assay directly detects the N-glycosidase activity of RIPs by identifying the RNA fragment released after chemical cleavage at the depurinated site.[21][22][23]

-

1. Ribosome Treatment:

-

2. RNA Extraction:

-

Stop the reaction and deproteinize the sample by adding a solution containing SDS and Proteinase K, followed by phenol:chloroform extraction to isolate total RNA.[21]

-

-

3. RNA Precipitation:

-

Precipitate the extracted RNA using sodium acetate and absolute ethanol. Centrifuge to pellet the RNA, wash with 70% ethanol, and resuspend in RNase-free water.[21]

-

-

4. Aniline Treatment:

-

5. Analysis:

-

Analyze the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE) with 7M urea.[21]

-

Visualize the RNA bands using a fluorescent dye (e.g., ethidium bromide or SYBR Green). The appearance of a specific, smaller RNA fragment (the "Endo's fragment") in the TCS-treated lanes confirms N-glycosidase activity.[21][25]

-

Protocol 2: Cell Viability / Cytotoxicity Assay (CCK-8 Method) This colorimetric assay quantifies cell viability to determine the cytotoxic effect of TCS.[16][17]

-

1. Cell Seeding:

-

2. TCS Treatment:

-

3. Reagent Incubation:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C until the color develops.[17]

-

-

4. Measurement:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

-

5. Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value of TCS for the specific cell line and time point.

-

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Possible mechanisms of trichosanthin-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and Functional Investigation and Pharmacological Mechanism of Trichosanthin, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Sixty-Year Research and Development of Trichosanthin, a Ribosome-Inactivating Protein [mdpi.com]

- 7. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of trichosanthin at 1.88 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - Tan - Journal of Thoracic Disease [jtd.amegroups.org]

- 13. Relationship between trichosanthin cytotoxicity and its intracellular concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structures of Eukaryotic Ribosomal Stalk Proteins and Its Complex with Trichosanthin, and Their Implications in Recruiting Ribosome-Inactivating Proteins to the Ribosomes | MDPI [mdpi.com]

- 15. Trichosanthin suppresses the proliferation of glioma cells by inhibiting LGR5 expression and the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Trichosanthin inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Trichosanthin suppresses HeLa cell proliferation through inhibition of the PKC/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reactive oxygen species involved in trichosanthin-induced apoptosis of human choriocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins [bio-protocol.org]

- 22. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins [en.bio-protocol.org]

- 23. mdpi.com [mdpi.com]

- 24. academic.oup.com [academic.oup.com]

- 25. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Biopharmaceutical Research: A Technical Guide to the Natural Sources and Extraction of Trichosanthin

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Trichosanthin (TCS), a ribosome-inactivating protein with significant therapeutic potential. The focus is on its natural origins and the diverse methodologies for its extraction and purification, presenting a critical resource for teams engaged in natural product chemistry, protein biochemistry, and drug discovery.

Natural Provenance of Trichosanthin

Trichosanthin is a protein naturally synthesized in the root tuber of Trichosanthes kirilowii Maxim, a member of the Cucurbitaceae family.[1][2] This plant has a long history of use in traditional Chinese medicine, where the dried root is known as "Tian Hua Fen".[3] The primary source for the extraction of this potent bioactive compound remains the tuberous root of this species.[1][2]

Methodologies for Extraction and Purification

The isolation of Trichosanthin from its natural matrix involves several established and novel techniques, each with distinct advantages in terms of yield, purity, and scalability. This guide details three primary methods: Conventional Solvent Extraction, Three-Phase Partitioning (TPP), and Cation-Exchange Chromatography.

Conventional Solvent Extraction

This traditional method relies on the principle of solid-liquid extraction using organic solvents. It is a foundational technique, though often serves as a preliminary step for further purification.

Experimental Protocol:

-

Preparation of Plant Material: The root tubers of Trichosanthes kirilowii are washed, dried, and pulverized into a fine powder.

-

Soxhlet Extraction: The powdered root is subjected to successive extraction in a Soxhlet apparatus.[1]

-

Concentration: The resulting extract is cooled and then concentrated under reduced pressure using a rotary evaporator at 50°C.[1]

-

Yield Calculation: The final yield of Trichosanthin is expressed as a percentage of the weight of the initial dried root powder (% w/w).[1]

Three-Phase Partitioning (TPP)

TPP is a more recent and efficient method for the separation of proteins. It involves the addition of t-butanol and a salt to an aqueous slurry of the source material, resulting in the formation of three distinct phases.

Experimental Protocol:

-

Slurry Preparation: A slurry is prepared by dispersing the powdered root of T. kirilowii in distilled water (e.g., 4 g of powder in 50 ml of water) with gentle stirring.[1]

-

Salt and Solvent Addition:

-

Extraction and Phase Separation:

-

Protein Recovery: The interfacial precipitate, located between the upper t-butanol phase and the lower aqueous phase, contains the purified Trichosanthin.[1]

-

pH Optimization: The pH of the slurry can be adjusted to optimize the yield, with a pH of 7 being found to be optimal.[1]

Cation-Exchange Chromatography

This chromatographic technique separates proteins based on their net positive charge at a specific pH. It is a powerful method for achieving high-purity Trichosanthin.

Experimental Protocol:

-

Crude Extract Preparation: A crude extract is prepared from the root tubers. This can be the product of an initial extraction method like solvent extraction.

-

Column Equilibration: A cation-exchange column (e.g., CM-Sepharose or SP Zetaprep) is equilibrated with a starting buffer of low ionic strength (e.g., 50 mM sodium phosphate, pH 6.0).[4]

-

Sample Loading: The crude Trichosanthin extract, dialyzed against the starting buffer, is loaded onto the equilibrated column.

-

Washing: The column is washed extensively with the starting buffer to remove unbound and weakly bound contaminants.[4]

-

Elution: Trichosanthin is eluted from the column by increasing the ionic strength of the buffer. This is typically achieved using a salt gradient (e.g., a linear gradient of NaCl) or a step elution with a higher salt concentration buffer (e.g., 50 mM sodium phosphate, 60 mM NaCl, pH 6.0).[4]

-

Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed for protein content and purity, often using SDS-PAGE and HPLC.[4]

Quantitative Data Summary

The efficiency of each extraction and purification method can be evaluated based on key quantitative parameters such as yield and purity.

| Method | Parameter | Value | Reference |

| Three-Phase Partitioning (TPP) | Protein Recovery (% w/w) | 98.68% | [1] |

| Yield (% w/w of root powder) | 0.24 ± 0.01% | [1] | |

| Cation-Exchange Perfusion Chromatography | Yield (% from dried root tuber) | 0.16% | [3] |

| Purity | Electrophoretically pure | [3] | |

| Solvent Extraction followed by Cation-Exchange Chromatography | Purity | >95%, preferably >98% | [4] |

Key Biological Signaling Pathways

Trichosanthin exerts its potent biological activities by modulating several critical cellular signaling pathways. Understanding these mechanisms is paramount for its development as a therapeutic agent.

Ribosome Inactivation

The primary mechanism of action for Trichosanthin is its function as a ribosome-inactivating protein (RIP).[3] It acts as an rRNA N-glycosidase, specifically targeting and cleaving the N-glycosidic bond of a single adenine residue (A4324) in the 28S rRNA of eukaryotic ribosomes.[5][6] This irreversible damage to the ribosome inhibits protein synthesis, ultimately leading to cell death.[3]

Figure 1: Mechanism of Ribosome Inactivation by Trichosanthin.

Induction of Apoptosis

Trichosanthin is a potent inducer of apoptosis in various cancer cell lines. It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Figure 2: Trichosanthin-induced Apoptotic Pathways.

Modulation of MAPK and STAT Signaling Pathways

Trichosanthin has been shown to influence key signaling cascades involved in cell proliferation and survival, such as the MAPK and STAT pathways. For instance, in HeLa cells, Trichosanthin can suppress the PKC/MAPK signaling pathway, leading to an inhibition of cell proliferation.[7] It has also been reported to inhibit the STAT5/C-myc signaling pathway in cervical cancer cells.[8]

Figure 3: Modulation of MAPK and STAT Signaling by Trichosanthin.

Conclusion

This technical guide consolidates the current knowledge on the natural sources and extraction of Trichosanthin, providing researchers and drug development professionals with a robust foundation for their work. The detailed protocols and comparative data offer practical insights for optimizing the isolation of this promising therapeutic protein. Furthermore, the elucidation of its mechanisms of action through key signaling pathways underscores the multifaceted potential of Trichosanthin in the development of novel biopharmaceuticals. Continued research into refining extraction techniques and further exploring its pharmacological properties will be crucial in translating the therapeutic promise of Trichosanthin into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1990011767A1 - Purified trichosanthin and method of preparation - Google Patents [patents.google.com]

- 5. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trichosanthin suppresses HeLa cell proliferation through inhibition of the PKC/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Trichosanthin Protein: Sequence and Domains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichosanthin (TCS) is a type I ribosome-inactivating protein (RIP) isolated from the root tuber of Trichosanthes kirilowii. Renowned for its historical use in traditional Chinese medicine, TCS has garnered significant interest in modern biomedical research due to its potent anti-tumor, anti-HIV, and immunomodulatory properties. As a single-chain polypeptide, TCS exerts its cytotoxic effects by functioning as an rRNA N-glycosidase, specifically cleaving the N-glycosidic bond of the adenine at position 4324 in the sarcin-ricin loop of the 28S rRNA. This irreversible modification inhibits protein synthesis, ultimately leading to cell death. This guide provides a comprehensive technical overview of the Trichosanthin protein, focusing on its amino acid sequence, structural and functional domains, and the experimental methodologies used for their characterization.

Trichosanthin Protein Sequence

The mature Trichosanthin protein is a single polypeptide chain composed of 247 amino acids. It is synthesized as a preproprotein of 289 amino acids, which includes a 23-residue N-terminal signal peptide and a 19-residue C-terminal propeptide that are cleaved post-translationally to yield the active form.

The full amino acid sequence of the mature Trichosanthin protein (UniProt Accession: Q6BBQ4) is presented below:

Structural and Functional Domains of Trichosanthin

The three-dimensional structure of Trichosanthin, elucidated primarily through X-ray crystallography, reveals a molecule organized into two distinct structural domains. The active site is located in a cleft formed at the interface of these two domains. While there is general agreement on the two-domain structure, slight variations in the precise residue ranges defining these domains have been reported in the literature.

Domain Organization

| Domain | Residue Range (Source 1) | Residue Range (Source 2) | Key Structural Features (Source 1) |

| N-terminal Domain | 1-172 | Not explicitly defined | Six α-helices, a six-stranded mixed β-sheet, and a two-stranded anti-parallel β-sheet. |

| Connecting Loop | 173-181 | Not explicitly defined | Rich in basic residues (K173, R174, K177). |

| C-terminal Domain | 182-247 | Not explicitly defined | An anti-parallel β-sheet and a large, bent α-helix. |

Functional Domains and Key Residues

Beyond the overall structural organization, specific regions and individual amino acid residues of Trichosanthin are critical for its biological functions. These include the active site responsible for its enzymatic activity and the binding site for interaction with ribosomal proteins.

| Functional Site / Domain | Key Residues | Function |

| Active Site | Tyr70, Tyr111, Glu160, Arg163, Trp192 | Catalyzes the N-glycosidase activity, leading to the depurination of rRNA. |

| Ribosomal P Protein Binding Site | Lys173, Arg174, Lys177 | Mediate the interaction with the C-terminal tail of ribosomal stalk proteins (P0, P1, P2), which is crucial for efficient ribosome inactivation. |

| Hydrophobic Pocket for P Protein Binding | Phe166, Leu188, Leu215 | Accommodates the C-terminal LF motif of the ribosomal P2 protein. |

Quantitative Data on Molecular Interactions

| Interacting Partner | Method | Affinity (Kd) |

| Ribosomal Protein L10a | Surface Plasmon Resonance | 7.78 nM |

Experimental Protocols

The characterization of Trichosanthin's sequence and domains has been achieved through a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Protein Sequencing by Edman Degradation

The primary amino acid sequence of Trichosanthin was historically determined using Edman degradation. This method sequentially removes and identifies amino acids from the N-terminus of a protein.

Protocol:

-

Coupling: The purified protein is reacted with phenyl isothiocyanate (PITC) under basic conditions (pH 8-9) to form a phenylthiocarbamyl (PTC)-protein derivative.

-

Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the protein chain under anhydrous acidic conditions (e.g., using trifluoroacetic acid).

-

Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.

-

Identification: The PTH-amino acid is identified using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.

-

Iteration: The cycle is repeated on the shortened polypeptide chain to determine the sequence of the subsequent amino acids.

X-ray Crystallography for 3D Structure Determination

The three-dimensional atomic structure of Trichosanthin was solved using X-ray crystallography.

Protocol:

-

Crystallization: Crystals of purified Trichosanthin are grown. For example, orthorhombic crystals have been obtained from a citrate buffer at pH 5.4 with KCl as the precipitant.

-

Data Collection: The crystals are exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded on a detector.

-

Data Processing: The intensities and positions of the diffracted X-ray spots are measured and processed to calculate the structure factors.

-

Phase Determination: The phase information for the structure factors is determined using methods such as molecular replacement, using a homologous protein structure as a search model.

-

Model Building and Refinement: An initial electron density map is calculated, into which an atomic model of the protein is built. This model is then refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

NMR Chemical Shift Perturbation for Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically chemical shift perturbation analysis, has been used to map the binding site of ribosomal proteins on Trichosanthin.

Protocol:

-

Sample Preparation: A solution of isotopically labeled (e.g., ¹⁵N) Trichosanthin is prepared at a concentration of approximately 1 mM.

-

Acquisition of Reference Spectrum: A 2D ¹H-¹⁵N HSQC spectrum of the labeled Trichosanthin is recorded on a high-field NMR spectrometer (e.g., 750 MHz). This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.

-

Titration: A series of ¹H-¹⁵N HSQC spectra are recorded after the stepwise addition of increasing concentrations of the unlabeled binding partner (e.g., a peptide corresponding to the C-terminus of a ribosomal P protein).

-

Data Analysis: Changes in the chemical shifts of the backbone amide signals of Trichosanthin upon addition of the binding partner are monitored. Residues exhibiting significant chemical shift perturbations are identified as being part of or near the interaction interface.

Site-Directed Mutagenesis for Functional Analysis

Site-directed mutagenesis is employed to investigate the functional roles of specific amino acid residues in Trichosanthin's active site and binding domains.

Protocol:

-

Mutagenic Primer Design: Oligonucleotide primers containing the desired nucleotide change (to alter a specific amino acid codon) are designed.

-

PCR Amplification: The mutagenic primers are used in a polymerase chain reaction (PCR) with a plasmid containing the Trichosanthin cDNA as the template. This reaction amplifies the entire plasmid, incorporating the desired mutation.

-

Template Removal: The parental, non-mutated template DNA is digested using a methylation-sensitive restriction enzyme, such as DpnI.

-

Transformation: The mutated plasmids are transformed into a suitable E. coli host strain for propagation.

-

Expression and Purification: The mutant Trichosanthin protein is expressed in E. coli and purified.

-

Functional Assays: The purified mutant protein is then subjected to functional assays (e.g., ribosome-inactivating activity assays) to compare its activity to the wild-type protein, thereby elucidating the role of the mutated residue. Studies on Trichosanthin have targeted residues such as Gln156, Glu160, and Glu189 in the active site.

Visualizations

Logical Relationship of Trichosanthin Domains and Function

Caption: Relationship between Trichosanthin's domains and its function.

Experimental Workflow for Trichosanthin Analysis

Caption: Workflow for the analysis of Trichosanthin protein.

The Immunomodulatory Landscape of Trichosanthin: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Trichosanthin (TCS) is a type I ribosome-inactivating protein (RIP) extracted from the root tuber of the medicinal plant Trichosanthes kirilowii.[1][2] With a molecular weight of approximately 27 kDa, this single-chain polypeptide has a long history of use in traditional Chinese medicine, primarily as an abortifacient.[3][4] Beyond its historical applications, modern research has unveiled a spectrum of pharmacological activities, including potent anti-tumor, anti-viral (including anti-HIV), and significant immunomodulatory effects.[2][4][5] TCS exerts its fundamental biological activity by functioning as an rRNA N-glycosidase, specifically depurinating adenine-4324 in the α-sarcin/ricin loop of the 28S rRNA.[1] This action irreversibly inhibits protein synthesis, leading to cell death.[1] This technical guide provides an in-depth exploration of the immunomodulatory effects of Trichosanthin, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support further research and drug development.

Core Immunomodulatory Mechanisms

Trichosanthin's influence on the immune system is multifaceted, exhibiting both immunosuppressive and immune-enhancing properties depending on the context. Its primary immunomodulatory activities include the modulation of T-cell populations and function, regulation of macrophage activity, and alteration of cytokine profiles.

Effects on T-Lymphocytes

TCS has demonstrated a significant capacity to modulate T-cell responses. In some contexts, it can act as an immunosuppressive agent. For instance, it has been shown to inhibit immune responses and promote a T helper 2 (Th2) immune response pathway in mouse splenocytes, which can be beneficial in preventing allograft rejection.[1] Conversely, in the context of cancer, TCS can enhance anti-tumor immunity by increasing the percentage of effector T cells, particularly IFN-γ-producing CD4+ and CD8+ T cells.[6][7] This suggests a context-dependent mechanism of action. Studies have also indicated that TCS can selectively inhibit T8+ (suppressor) cells while increasing the number of 4B4+ (helper/inducer) cells, suggesting a potential to enhance humoral immunity.[8]

Modulation of Macrophage Function

Macrophages are key players in the innate immune system, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is critical in orchestrating immune responses. TCS has been shown to influence this polarization. In the presence of lipopolysaccharide (LPS), TCS can decrease the production of the Th1-polarizing cytokine IL-12 and the pro-inflammatory cytokine TNF-α by peritoneal macrophages.[9] Simultaneously, it increases the secretion of the anti-inflammatory cytokine IL-10 and the chemokine MCP-1, suggesting a skewing towards a Th2-type response.[9] However, in the tumor microenvironment, a recombinant form of TCS has been shown to repolarize pro-tumor M2-type macrophages towards an anti-tumor phenotype.[10]

Cytokine Profile Regulation

A central aspect of TCS's immunomodulatory activity is its ability to alter the balance of cytokines. It has been consistently shown to up-regulate Th2-type cytokines, such as IL-4 and IL-10, while suppressing the Th1-type cytokine IFN-γ.[1][6] This shift from a Th1 to a Th2 response is a hallmark of its immunomodulatory effect in non-cancer models.[6] However, in tumor models, TCS can markedly increase Th1 cytokine secretion, contributing to its anti-tumor effects.[6][7]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data extracted from various studies on the immunomodulatory effects of Trichosanthin.

Table 1: In Vitro Effects of Trichosanthin on Cancer Cell Lines

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| 3LL (Lewis Lung Carcinoma) | 50 µg/mL TCS for 48h | Increased Apoptosis | Percentage of apoptotic cells increased from 9.01% to 48.00% | [9] |

| 3LL (Lewis Lung Carcinoma) | 50 µg/mL TCS | Inhibition of Proliferation | IC50 was approximately 50 µg/ml | [9] |

| U87 (Glioma) | TCS (2.5-80 µM) for 24h, 48h, 72h | Inhibition of Proliferation | IC50 values were 30.2, 20.5, and 10.0 µM, respectively | [11] |

| Human peripheral blood-derived monocytes/macrophages | TCS | Cytotoxicity | ID50 at 1.70 µg/ml | [12] |

| Human T cell lines and macrophage cell lines | TCS | Cytotoxicity | ID50 < 0.9 µg/ml | [12] |

Table 2: In Vivo Anti-Tumor Effects of Trichosanthin

| Animal Model | Cancer Type | Treatment | Effect | Quantitative Measurement | Reference |

| C57BL/6 mice | Lewis Lung Carcinoma | 0.4 mg/kg TCS every 2 days (5 injections) | Retarded tumor growth and prolonged survival | Tumor growth in TCS-treated mice was completely inhibited after day 13, and the survival rate reached 100% | [6][9] |

| Nude mice | Lewis Lung Carcinoma | 0.4 mg/kg TCS every 2 days (5 injections) | Slower tumor growth initially | Tumor growth slowed for the first 12 days but then quickened | [6] |

| BALB/c mice | Hepatocellular Carcinoma (H22 xenograft) | 2 µg/g TCS | Tumor growth inhibition | Tumor volume inhibition rate of about 52.91%; Tumor mass inhibition rate of about 55.01% | [13][14] |

Table 3: Effects of Trichosanthin on Immune Cell Populations and Cytokines

| Cell Type/Cytokine | Treatment Context | Effect | Quantitative Measurement | Reference |

| CD8+ T cells (in lymph nodes and spleen of naive mice) | TCS treatment | Decreased percentage | Specific percentage decrease not provided | [6] |

| IFN-γ producing CD4+ and CD8+ T cells (in tumor-bearing mice) | TCS treatment | Increased percentage | Specific percentage increase not provided | [6][7] |

| T8+ cells | TCS treatment of human lymphocytes | Decreased percentage | Specific percentage decrease not provided | [7][8] |

| 4B4+ cells | TCS treatment of human lymphocytes | Increased percentage | Specific percentage increase not provided | [7][8] |

| IL-12 and TNF-α (from LPS-stimulated peritoneal macrophages) | TCS treatment | Decreased expression | Specific fold change not provided | [9] |

| IL-10 and MCP-1 (from LPS-stimulated peritoneal macrophages) | TCS treatment | Increased expression | Specific fold change not provided | [9] |

| IL-4 gene expression (in TCS-immunized mice) | TCS immunization | Up-regulation | Specific fold change not provided | [1] |

| IFN-γ gene expression (in TCS-immunized mice) | TCS immunization | Suppression | Specific fold change not provided | [1] |

Key Signaling Pathways Modulated by Trichosanthin

Trichosanthin exerts its immunomodulatory and anti-tumor effects by interacting with several key intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer.[1] TCS has been shown to inhibit the proliferation of glioma cells by downregulating the expression of key proteins in the Wnt/β-catenin signaling pathway, including LGR5, phosphorylated GSK-3β (pGSK-3βser9), β-catenin, c-myc, and cyclin D1.[1][11]

PKC/MAPK Signaling Pathway

The Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in cell proliferation, differentiation, and apoptosis. TCS has been found to suppress the proliferation of HeLa cells by inhibiting the PKC/MAPK signaling pathway.[11] This inhibition leads to decreased phosphorylation of the downstream transcription factor CREB, contributing to the anti-proliferative effects of TCS.[3]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on the immunomodulatory effects of Trichosanthin.

In Vitro Cell Viability and Proliferation Assay (CCK-8/MTT)

This protocol outlines a general procedure for assessing the effect of TCS on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., 3LL, U87) are harvested and seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of Trichosanthin (e.g., 0-100 µg/mL or 0-80 µM). Control wells receive medium with the vehicle used to dissolve TCS.

-

Incubation: The plates are incubated for different time points, typically 24, 48, and 72 hours.

-

Reagent Addition: At the end of the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT solution (5 mg/mL) is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

-

Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Flow Cytometry Analysis of T-Cell Populations

This protocol describes a general method for analyzing changes in T-cell subsets in response to TCS treatment.

Methodology:

-

Cell Preparation: Single-cell suspensions are prepared from spleen, lymph nodes, or peripheral blood of control and TCS-treated animals. Red blood cells are lysed using an appropriate lysis buffer.

-

Staining: Cells are washed with FACS buffer (e.g., PBS with 2% FBS) and then stained with fluorescently conjugated antibodies against surface markers such as CD3, CD4, and CD8 for 30 minutes on ice in the dark.

-

Intracellular Staining (for cytokines): For intracellular cytokine staining (e.g., IFN-γ), cells are first stimulated in vitro with a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. After surface staining, cells are fixed and permeabilized using a commercial fixation/permeabilization kit. Subsequently, they are stained with an anti-IFN-γ antibody.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer. A sufficient number of events (e.g., 10,000-50,000) are acquired for each sample.

-

Data Analysis: The data is analyzed using flow cytometry software. Gating strategies are applied to identify specific T-cell populations (e.g., CD3+CD4+, CD3+CD8+) and to determine the percentage of cells expressing specific markers.

Murine Lewis Lung Carcinoma Model

This protocol outlines the establishment of a syngeneic tumor model to evaluate the in vivo anti-tumor and immunomodulatory effects of TCS.[9]

Methodology:

-

Cell Preparation: 3LL Lewis lung carcinoma cells are cultured, harvested, and resuspended in sterile PBS or Matrigel.[9][15]

-

Tumor Inoculation: C57BL/6 mice are subcutaneously injected in the flank with a specific number of 3LL cells (e.g., 5 x 10^4 cells in 100 µL PBS).[9]

-

Treatment: Once tumors reach a palpable size (e.g., after 4 days), treatment is initiated.[9] Mice in the treatment group receive injections of TCS (e.g., 0.4 mg/kg) next to the tumor site every two days for a specified number of injections (e.g., five times).[9] The control group receives vehicle injections.

-

Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. Mouse survival and body weight are also recorded.

-

Endpoint Analysis: Mice are euthanized when tumors reach a predetermined size or at the end of the study.[9] Tumors, spleens, and lymph nodes can be harvested for further analysis, such as flow cytometry, immunohistochemistry, or cytokine assays.

Conclusion and Future Directions

Trichosanthin presents a compelling profile as an immunomodulatory agent with significant therapeutic potential, particularly in the realm of oncology. Its ability to modulate T-cell responses, influence macrophage polarization, and alter cytokine profiles underscores its complex interactions with the immune system. The context-dependent nature of its effects, shifting from immunosuppressive to immune-enhancing, warrants further investigation to fully harness its therapeutic capabilities.

For drug development professionals, the dual mechanism of direct cytotoxicity to cancer cells and the enhancement of anti-tumor immunity makes TCS an attractive candidate for further development, either as a standalone therapy or in combination with other immunotherapies. Future research should focus on elucidating the precise molecular targets of TCS within immune cells, optimizing dosing and delivery strategies to maximize its therapeutic window, and exploring its efficacy in a broader range of cancer models. The detailed quantitative data and experimental frameworks provided in this guide offer a solid foundation for these future endeavors.

References

- 1. Trichosanthin suppresses the proliferation of glioma cells by inhibiting LGR5 expression and the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Th1- and enhancement of Th2-initiating cytokines and chemokines in trichosanthin- treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - Tan - Journal of Thoracic Disease [jtd.amegroups.org]

- 5. mdpi.com [mdpi.com]

- 6. Structural and Functional Investigation and Pharmacological Mechanism of Trichosanthin, a Type 1 Ribosome-Inactivating Protein [mdpi.com]

- 7. [The effect of trichosanthin on immunoregulatory T lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and Functional Investigation and Pharmacological Mechanism of Trichosanthin, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trichosanthin enhances anti-tumor immune response in a murine Lewis lung cancer model by boosting the interaction between TSLC1 and CRTAM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trichosanthin suppresses HeLa cell proliferation through inhibition of the PKC/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro immunotoxicity and cytotoxicity of trichosanthin against human normal immunocytes and leukemia-lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trichosanthin suppresses the proliferation of glioma cells by inhibiting LGR5 expression and the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. [Establishment of orthotopic Lewis lung cancer model in mouse] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Trichosanthin Expression and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the expression and purification of Trichosanthin (TCS), a ribosome-inactivating protein with significant therapeutic potential. The following sections cover recombinant protein expression in Escherichia coli and transgenic plants, as well as purification methodologies for both native and recombinant TCS.

Data Summary: Expression and Purification of Trichosanthin

The following tables summarize quantitative data from various expression and purification protocols for easy comparison.

Table 1: Recombinant Trichosanthin Expression

| Expression System | Host | Vector System | Promoter | Induction | Expression Level/Yield | Reference |

| E. coli | BL21(DE3) | pET-28a(+) | T7 | IPTG | Not specified, but noted as high-level.[1] Often forms inclusion bodies.[2] | [1][2] |

| Transgenic Tobacco | Nicotiana tabacum | pBI121-based | CaMV 35S | Constitutive | Up to 2.7% of total soluble protein (0.05% of total dry weight).[3] | [3] |

| Transgenic Tomato | Lycopersicon esculentum | pBI121-2 | CaMV 35S | Constitutive | Not quantified, but expression confirmed.[4] | [4] |

Table 2: Trichosanthin Purification

| Source | Purification Method | Resin/Matrix | Key Buffer Conditions | Purity | Yield | Reference |

| T. kirilowii root tuber | Cation-Exchange Chromatography | SP Zetaprep™ | Elution: 50 mM sodium phosphate, 60 mM NaCl, pH 6.0 | >98% | - | |

| T. kirilowii root tuber | Cation-Exchange Perfusion Chromatography | Not specified | Not specified | Electrophoretically pure | 0.16% from dried root tuber | [5] |

| Recombinant (E. coli) | Ni-NTA Affinity Chromatography | Ni-NTA resin | Elution: Buffer with 100-200 mM imidazole | High | Not specified | [2][6] |

Experimental Protocols

Protocol 1: Recombinant Trichosanthin (rTCS) Expression in E. coli

This protocol is designed for the high-level expression of His-tagged Trichosanthin in E. coli, which often results in the formation of inclusion bodies.[2]

1. Gene Cloning and Vector Construction: a. Amplify the TCS cDNA sequence. b. Clone the amplified TCS cDNA into a pET expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag. c. Transform the constructed plasmid into a competent E. coli strain suitable for cloning (e.g., DH5α) and verify the sequence.

2. Transformation into Expression Host: a. Transform the verified pET-TCS plasmid into a competent E. coli expression strain, such as BL21(DE3). b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and incubate overnight at 37°C.

3. Protein Expression: a. Inoculate a single colony from the plate into 10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture. c. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[6] e. Continue to incubate the culture for an additional 4-8 hours at a reduced temperature, such as 25°C or 30°C, to potentially increase the yield of soluble protein.[6]

4. Cell Harvesting: a. Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of His-tagged rTCS from E. coli

This protocol details the purification of His-tagged rTCS using Nickel-NTA affinity chromatography. As a significant portion of rTCS is often found in inclusion bodies, steps for their isolation and solubilization are included.[2][7]

1. Cell Lysis: a. Resuspend the frozen cell pellet in lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. b. Lyse the cells by sonication on ice.

2. Inclusion Body Isolation (if necessary): a. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to separate the soluble and insoluble fractions. b. If rTCS is in the insoluble pellet (inclusion bodies), wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins. c. Centrifuge again and discard the supernatant. d. Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.0).

3. Affinity Chromatography (from soluble fraction or solubilized inclusion bodies): a. Equilibrate a Ni-NTA resin column with lysis buffer. b. Load the cleared lysate (or solubilized inclusion body solution) onto the column. c. Wash the column with several column volumes of wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. d. Elute the bound rTCS with elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

4. Refolding (if purified from inclusion bodies): a. If the protein was purified under denaturing conditions, it will require refolding. This is typically achieved by rapid or stepwise dialysis against a refolding buffer (e.g., Tris-based buffer with additives like L-arginine and a redox system like glutathione).

5. Dialysis and Storage: a. Dialyze the purified protein against a suitable storage buffer (e.g., PBS, pH 7.4). b. Determine the protein concentration using a standard assay (e.g., Bradford or BCA). c. For long-term storage, add glycerol to 20-50% and store at -80°C in aliquots to avoid repeated freeze-thaw cycles.[8]

Protocol 3: Expression of TCS in Transgenic Plants

This protocol provides a general workflow for the expression of TCS in plants like tobacco or tomato.[3][4]

1. Vector Construction: a. Clone the full prepro-TCS gene sequence into a plant binary vector, such as pBI121, under the control of a strong constitutive promoter like the Cauliflower mosaic virus (CaMV) 35S promoter.[3]

2. Agrobacterium-mediated Transformation: a. Introduce the resulting plasmid into Agrobacterium tumefaciens (e.g., strain LBA4404) by electroporation. b. Prepare leaf discs from sterilely grown plants (e.g., tobacco or tomato). c. Co-cultivate the leaf discs with the transformed Agrobacterium for a few days.

3. Regeneration and Selection of Transgenic Plants: a. Transfer the leaf discs to a regeneration medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime) and a selection agent to select for transformed plant cells (e.g., kanamycin). b. Subculture the regenerating shoots on fresh medium until they are large enough to be transferred to a rooting medium. c. Acclimatize the rooted plantlets and grow them in a greenhouse.

4. Analysis of Transgene Expression: a. Extract total soluble protein from the leaves of the putative transgenic plants. b. Confirm the expression of TCS by Western blotting using an anti-TCS antibody. c. Quantify the expression level using methods like ELISA.

Protocol 4: Purification of Native TCS from Trichosanthes kirilowii Tubers

This protocol is based on a simplified cation-exchange chromatography method.[5]

1. Preparation of Crude Extract: a. Wash, peel, and pulverize fresh root tubers of T. kirilowii. b. Alternatively, use dried and powdered root tubers. c. Extract the protein in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0). d. Clarify the extract by centrifugation and filtration to remove insoluble material.

2. Cation-Exchange Chromatography: a. Equilibrate a cation-exchange column (e.g., SP-Sepharose or a perfusion chromatography column) with the extraction buffer. b. Load the clarified crude extract onto the column. c. Wash the column extensively with the equilibration buffer to remove unbound and weakly bound proteins. d. Elute the bound TCS using a linear or step gradient of NaCl in the equilibration buffer. For example, elution can be achieved with 50 mM sodium phosphate, pH 6.0, containing 60 mM NaCl. e. Collect fractions and monitor the protein content by measuring absorbance at 280 nm.

3. Analysis and Storage: a. Analyze the purity of the fractions by SDS-PAGE. b. Pool the fractions containing pure TCS. c. Dialyze against a storage buffer and store at -20°C or -80°C.

Visualizations

References

- 1. High level synthesis of biologically active recombinant trichosanthin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zlfzyj.com [zlfzyj.com]

- 3. Expression of recombinant trichosanthin, a ribosome-inactivating protein, in transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jipb.net [jipb.net]

- 5. A simplified procedure for the purification of trichosanthin (a type 1 ribosome inactivating protein) from Trichosanthes kirilowii root tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ptglab.com [ptglab.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for In-Vitro Studies of Trichosanthin in Cancer Cell Lines

Introduction

Trichosanthin (TCS) is a type I ribosome-inactivating protein (RIP) extracted from the root tuber of the traditional Chinese medicinal herb, Trichosanthes kirilowii.[1][2] With a molecular weight of approximately 27 kDa, TCS has been a subject of extensive research due to its diverse pharmacological activities, including anti-viral, immunomodulatory, and potent anti-tumor properties.[3][4][5] As a RIP, its fundamental mechanism involves cleaving the N-glycosidic bond of a specific adenine residue in the 28S rRNA, which inhibits protein synthesis and can lead to cell death.[3] In the context of oncology, TCS has demonstrated significant cytotoxicity against a wide array of cancer cell lines, making it a promising candidate for further investigation in drug development.[6][7] Its anti-cancer effects are not limited to protein synthesis inhibition but also involve the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways.[6][8][9]

These application notes provide a comprehensive overview of the use of Trichosanthin in in-vitro cancer research, summarizing its effects on various cell lines and detailing standard protocols for its study.

Quantitative Data Summary: Cytotoxicity of Trichosanthin

The cytotoxic effect of Trichosanthin is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and the duration of treatment. The data below, compiled from multiple studies, illustrates the range of TCS efficacy.

| Cancer Type | Cell Line | Treatment Duration | IC50 Value | Citation |

| Breast Cancer | MDA-MB-231 | 24 hours | 20.5 µM | [8] |

| MDA-MB-231 | 48 hours | 12.4 µM | [8] | |

| MCF-7 | 24 hours | 31.6 µM | [8] | |

| MCF-7 | 48 hours | 25.7 µM | [8] | |

| BT-474 | 24 hours | 130 µM | [8] | |

| BT-474 | 48 hours | 42.5 µM | [8] | |

| Hepatocellular Carcinoma | HepG2 | 24 hours | 28.6 µM | [8] |

| HepG2 | 48 hours | 10.38 µmol/l | [10] | |

| H22 | 48 hours | ~25 µg/mL | ||

| H22 | 72 hours | ~25 µg/mL | [11] | |

| Glioma | U87 | 24 hours | 40 µM | |

| U251 | 24 hours | 51.6 µM | [12] | |

| U87 (serum-free) | 24 hours | 30.2 µM | [12] | |

| U87 (serum-free) | 48 hours | 20.5 µM | [12] | |

| U87 (serum-free) | 72 hours | 10.0 µM | [12] | |

| Embryonic Liver Cells | WRL 68 | 48 hours | 15.45 µmol/l | [10] |

Mechanisms of Action & Signaling Pathways

Trichosanthin exerts its anti-tumor effects through several well-documented mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[6][8] These effects are mediated through the modulation of multiple intracellular signaling pathways.

1. Induction of Apoptosis: TCS is a potent inducer of apoptosis in numerous cancer cells, including those from breast, cervical, and hepatocellular carcinomas.[4][8][11] This process is often initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:

-

Caspase Activation: TCS treatment leads to the activation of initiator caspases, such as Caspase-8 and Caspase-9, and the executioner caspase, Caspase-3.[6][11][13] Activated Caspase-3 then cleaves critical cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis.[4][14]

-

Mitochondrial Dysfunction: In some cell lines, TCS induces a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), hallmarks of the intrinsic apoptotic pathway.[4][15]

2. Cell Cycle Arrest: TCS can halt the progression of the cell cycle, preventing cancer cells from dividing. Studies have shown that TCS treatment can lead to an accumulation of cells in the Sub-G1 phase (indicative of apoptotic cells) and arrest at the S-phase or G2/M transition, depending on the cell line.[8][9][16]

3. Modulation of Signaling Pathways: The apoptotic and anti-proliferative effects of TCS are controlled by its influence on key signaling cascades:

-

MAPK Pathway: TCS has been shown to activate the JNK/MAPK signaling pathway, which is involved in mediating apoptosis.[6][9] Conversely, it can suppress the PKC/MAPK pathway to inhibit cell proliferation in other contexts.[6][12]

-

NF-κB Pathway: In hepatoma cells, TCS can suppress the expression of NF-κB, a key regulator of inflammation and cell survival, thereby promoting apoptosis.[6]

-

Wnt/β-catenin Pathway: In glioma cells, TCS has been found to inhibit the Wnt/β-catenin signaling pathway by downregulating the expression of LGR5, leading to reduced proliferation and increased apoptosis.[12]

-

PI3K/AKT Pathway: TCS has been shown to inhibit the PI3K/AKT pathway, which is crucial for cell survival and proliferation, in non-small cell lung cancer cells.[2]

Below are diagrams illustrating a general experimental workflow for studying TCS and the key apoptotic signaling pathways it modulates.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the in-vitro anti-cancer effects of Trichosanthin.

Protocol 1: Cell Viability Assay (CCK-8/MTT)

This protocol determines the effect of TCS on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Trichosanthin (TCS) stock solution

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-